N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, a fluorophenyl ring, and a tetrahydrofuran ring with a carboxamide group. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule’s structure is likely to be largely planar due to the presence of the pyrazolo[4,3-c]pyridine and phenyl rings. The tetrahydrofuran ring could introduce some three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about this compound’s properties. It’s likely to be solid at room temperature, and its solubility would depend on the specific conditions .Scientific Research Applications
- SAR (structure-activity relationship) studies have shown that substituents on the pyrrolidine ring significantly influence antibacterial activity. For instance, N’-substituents (such as ethyl, hydrogen, propyl, and phenyl) impact the compound’s efficacy against different bacterial strains .
Antibacterial Agents
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-20-10-4-5-11-21(20)26-23(30)18-14-28(13-17-9-6-12-32-17)15-19-22(18)27-29(24(19)31)16-7-2-1-3-8-16/h1-5,7-8,10-11,14-15,17H,6,9,12-13H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHADHMORIYQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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